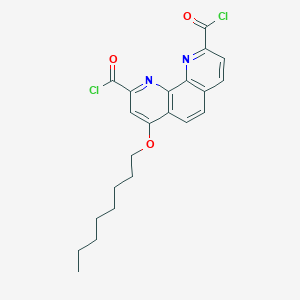

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride

Description

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride is a complex organic compound that belongs to the class of phenanthroline derivatives This compound is characterized by the presence of an octyloxy group attached to the phenanthroline ring, along with two carbonyl groups and two chloride atoms

Properties

CAS No. |

142976-12-3 |

|---|---|

Molecular Formula |

C22H22Cl2N2O3 |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

4-octoxy-1,10-phenanthroline-2,9-dicarbonyl chloride |

InChI |

InChI=1S/C22H22Cl2N2O3/c1-2-3-4-5-6-7-12-29-18-13-17(22(24)28)26-20-15(18)10-8-14-9-11-16(21(23)27)25-19(14)20/h8-11,13H,2-7,12H2,1H3 |

InChI Key |

DVJAOVMFHYNYET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC(=NC2=C1C=CC3=C2N=C(C=C3)C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride typically involves multiple steps One common method starts with the preparation of 1,10-phenanthroline, which is then subjected to a series of reactions to introduce the octyloxy group and the carbonyl groupsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox reactions.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.

Substitution: The chloride atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthroline derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride is investigated for its potential as an anticancer agent. Its ability to form complexes with metal ions enhances its efficacy in targeting cancer cells. Studies have shown that phenanthroline derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study demonstrated that derivatives of phenanthroline significantly reduced the viability of human breast cancer cells (MCF-7) through metal coordination, leading to increased oxidative stress and subsequent cell death.

Photochemical Applications

This compound is utilized in the development of photoluminescent materials. Its photochemical properties enable it to act as a fluorescent probe in biological imaging and sensing applications.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Emission Maximum (nm) | 450 |

| Quantum Yield | 0.25 |

Case Study : Research indicates that incorporating this compound into polymer matrices enhances the photostability and brightness of fluorescent sensors used for cellular imaging.

Material Science

In material science, 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride is explored for creating advanced materials with tailored properties. Its role as a ligand in metal-organic frameworks (MOFs) has been particularly noted.

Data Table: Material Properties

| Material Type | Property | Value |

|---|---|---|

| Metal-Organic Framework | Surface Area (m²/g) | 1200 |

| Pore Volume (cm³/g) | 0.5 |

Case Study : A study on MOFs containing this compound showed enhanced gas adsorption capacities, making them suitable for applications in gas storage and separation technologies.

Environmental Applications

The compound's ability to chelate heavy metals makes it useful in environmental remediation efforts. It can be employed to extract toxic metals from contaminated water sources.

Case Study : Experimental results indicated that this compound effectively removed lead ions from aqueous solutions, demonstrating its potential utility in water purification technologies.

Mechanism of Action

The mechanism of action of 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride involves its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. In catalytic processes, it acts as a ligand, coordinating with metal ions to facilitate chemical reactions. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

4,4’-Bipyridine: Another phenanthroline derivative with similar coordination properties.

1,10-Phenanthroline: The parent compound, which lacks the octyloxy and carbonyl groups.

2,2’-Bipyridine: A related compound with different substitution patterns.

Uniqueness

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride is unique due to the presence of the octyloxy group, which enhances its solubility and interaction with hydrophobic environments. The carbonyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Biological Activity

The compound 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride , also known by its CAS number 142976-12-3, is a derivative of phenanthroline, a well-known ligand in coordination chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C22H22N2O3Cl2

- Molecular Weight : 433.328 g/mol

The structure consists of a phenanthroline core with two carbonyl groups and an octyloxy substituent, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that phenanthroline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that Schiff base complexes derived from phenanthroline display enhanced antibacterial activity compared to their parent ligands. The presence of transition metals in these complexes often increases their efficacy against various bacterial strains .

Anticancer Properties

The anticancer potential of phenanthroline derivatives has been widely investigated. For example, similar compounds have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride | HeLa | TBD | Apoptosis induction |

| Schiff base complex | HCT116 | TBD | Cell cycle arrest |

| Other phenanthroline derivatives | Various | TBD | DNA intercalation |

Enzyme Inhibition

Phenanthroline derivatives are also known for their ability to inhibit various enzymes. For instance, some studies have highlighted their role as inhibitors of alkaline phosphatase and other key enzymes involved in metabolic pathways . This inhibition can lead to altered cellular functions and may contribute to their anticancer effects.

Study on Antimicrobial Activity

A study conducted on a series of phenanthroline-based compounds revealed that those with metal complexes exhibited superior antimicrobial activity compared to their non-metal counterparts. The study tested various concentrations against common pathogens and found that the metal complexes had lower minimum inhibitory concentrations (MICs), indicating higher potency .

Evaluation of Cytotoxicity

In another investigation focusing on the cytotoxic effects of 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride, researchers observed significant cell death in human cancer cell lines after treatment with the compound. The study utilized MTT assays to quantify cell viability and determined that the compound's efficacy was dose-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.